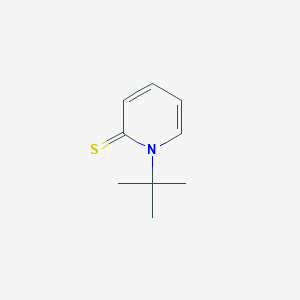
1-Tert-butylpyridine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butylpyridine-2-thione is a heterocyclic compound with a molecular formula of C10H13NS. It is a yellow crystalline solid that is soluble in organic solvents and sparingly soluble in water. This compound has gained significant attention due to its diverse applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Tert-butylpyridine-2-thione is not well understood. However, it is believed that the compound acts as a chelating agent, forming stable complexes with transition metals. These complexes are important intermediates in catalytic reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that the compound is not toxic to cells at low concentrations. It has also been reported to have antioxidant properties, which may be useful in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Tert-butylpyridine-2-thione has several advantages in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, the compound has some limitations. It is sparingly soluble in water, which may limit its use in aqueous systems. Additionally, the compound has a strong odor, which may be unpleasant for some researchers.
Direcciones Futuras
There are several future directions for research on 1-Tert-butylpyridine-2-thione. One area of interest is the development of new catalytic systems using the compound as a ligand. Another area of research is the investigation of the compound's antioxidant properties and potential therapeutic applications. Additionally, there is a need for further studies on the biochemical and physiological effects of the compound, particularly in vivo studies.
Conclusion:
In conclusion, this compound is a heterocyclic compound with diverse applications in scientific research. It is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis. The compound has antioxidant properties and is not toxic to cells at low concentrations. While the compound has some limitations, it is a stable and relatively inexpensive compound that is readily available. There are several future directions for research on this compound, including the development of new catalytic systems and the investigation of its potential therapeutic applications.
Métodos De Síntesis
1-Tert-butylpyridine-2-thione can be synthesized by the reaction of pyridine-2-thiol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-Tert-butylpyridine-2-thione has diverse applications in scientific research. It is commonly used as a ligand in coordination chemistry. The compound forms stable complexes with transition metals, which are important intermediates in catalytic reactions. It is also used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, this compound is used as a stabilizer for polymeric materials.
Propiedades
| 162970-18-5 | |
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
1-tert-butylpyridine-2-thione |
InChI |
InChI=1S/C9H13NS/c1-9(2,3)10-7-5-4-6-8(10)11/h4-7H,1-3H3 |
Clave InChI |
OXWGHROMTXRMHF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=CC=CC1=S |
SMILES canónico |
CC(C)(C)N1C=CC=CC1=S |
Sinónimos |
2(1H)-Pyridinethione, 1-(1,1-dimethylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


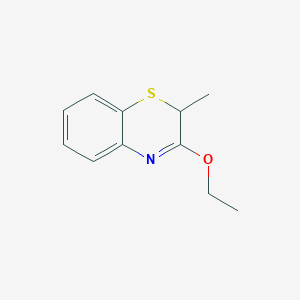


![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
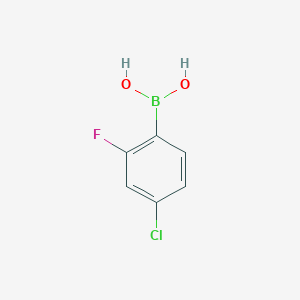
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)
![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)


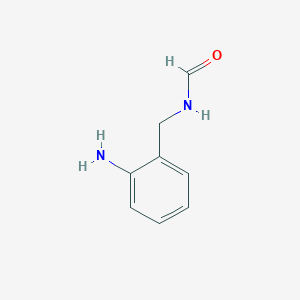
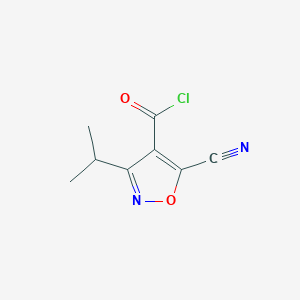
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)

![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)
